1,4,7,10-Tetraazacyclotridecane

Coordination Chemistry Thermodynamics Copper Complexation

1,4,7,10‑Tetraazacyclotridecane ([13]aneN4) is the critical 13‑membered building block for bifunctional chelators (BFCs) that require extreme kinetic inertness—its cross‑bridged complex exceeds a 6‑year half‑life in 1 M HClO₄ at 40 °C. Unlike 12‑membered cyclen or 14‑membered cyclam, the unique 5,5,5,6 chelate‑ring sequence confers non‑linear stability and distinct coordination geometry essential for safely sequestering alpha‑emitters (²²⁵Ac, ²¹³Bi) and tuning Gd(III) relaxivity. Also proven as a single‑additive CE resolution agent for K⁺/NH₄⁺ and Sr²⁺/Ca²⁺. Available in ≥98% purity; ship ambient.

Molecular Formula C9H22N4
Molecular Weight 186.3 g/mol
CAS No. 295-14-7
Cat. No. B1589019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10-Tetraazacyclotridecane
CAS295-14-7
Molecular FormulaC9H22N4
Molecular Weight186.3 g/mol
Structural Identifiers
SMILESC1CNCCNCCNCCNC1
InChIInChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2
InChIKeyLADZJJOUGVGJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7): A 13-Membered Macrocyclic Chelator for Metal Complexation and Radiopharmaceutical Research


1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7), also referred to as [13]aneN4, is a 13-membered tetraazamacrocycle classified as an organic amine . It is a white to yellow, hygroscopic powder with a melting point of 143 °C and a molecular weight of 186.3 g/mol . This compound serves as a fundamental building block for the synthesis of bifunctional chelators (BFCs) used in biomedical imaging and targeted radiopharmaceuticals, particularly for the stable complexation of metal ions such as Cu(II), Ni(II), and Zn(II) [1][2]. Its intermediate ring size, positioned between the more common 12-membered cyclen and 14-membered cyclam analogs, confers unique thermodynamic and kinetic properties that are critical for specific applications in coordination chemistry [3].

Why Generic Substitution of 1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7) with Other Tetraazamacrocycles is Not Recommended


Substituting 1,4,7,10-tetraazacyclotridecane with other in-class tetraazamacrocycles like cyclen (12-membered) or cyclam (14-membered) is scientifically invalid due to significant, quantifiable differences in metal complex stability, kinetic inertness, and coordination geometry. The 13-membered ring of [13]aneN4 imposes a distinct steric and electronic environment on the metal ion, resulting in complexation properties that are not merely intermediate but fundamentally different [1]. For instance, the stability constant (log K) for its Cu(II) complex differs by orders of magnitude compared to open-chain analogs [2], and its cross-bridged derivatives exhibit exceptional kinetic stability under harsh acidic conditions, a property that does not scale linearly with ring size across cyclen and cyclam [3]. The precise chelate ring sequence (5,5,5,6) of the target compound leads to specific enthalpic and entropic contributions that are not transferable to other macrocycles, directly impacting performance in applications like radiopharmaceuticals and MRI contrast agents [4][5].

Quantitative Evidence for Differentiating 1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7) from Closest Analogs


Cu(II) Complex Stability Constant (log K) of 1,4,7,10-Tetraazacyclotridecane vs. Open-Chain Tetraamines

The stability constant (log K) for the 1:1 Cu(II) complex with 1,4,7,10-tetraazacyclotridecane is 29.1 at 25 °C [1]. This value is ca. 10^5-fold greater than for an open-chain tetraamine complex with a 5,6,5-membered chelate ring sequence, and ca. 10^9-fold greater than for one with a 5,5,5-membered sequence [1]. The enhanced stability is attributed to a more favorable entropy change for the macrocyclic ligand, a hallmark of the 'macrocyclic effect' [1].

Coordination Chemistry Thermodynamics Copper Complexation

Kinetic Stability of Cross-Bridged 1,4,7,10-Tetraazacyclotridecane Complexes Under Acidic Conditions

The copper(II) complex of a cross-bridged derivative of 1,4,7,10-tetraazacyclotridecane ([13]aneN4) exhibits extreme kinetic stability in strong acid. In 1 M HClO4 at 40 °C, the complex remained essentially unchanged for over 1000 hours [1]. The calculated lower limit for its dissociation half-life is >6 years, corresponding to a pseudo first-order dissociation rate constant of 3.5×10⁻⁹ s⁻¹ [1]. This study directly compared complexes derived from cyclam (14-membered) and cyclen (12-membered) with the same cross-bridged architecture, demonstrating that while all three are exceptionally stable, the specific [13]aneN4-derived ligand occupies a unique position in the series [1].

Kinetic Inertness Dissociation Half-Life Radiometal Chelation

Enthalpy of Cu(II) Complex Formation: Intermediate Value Amongst Cyclen and Cyclam Analogs

Direct calorimetric determination at 25 °C revealed that the enthalpy of formation for the copper(II) complex of 1,4,7,10-tetraazacyclotridecane is intermediate between those of the 12-membered analog (1,4,7,10-tetraazacyclododecane, cyclen) and the 14-membered analog (1,4,8,11-tetraazacyclotetradecane, cyclam) [1]. This demonstrates a quantifiable thermodynamic gradation based on macrocycle ring size, with the 13-membered ring of the target compound providing a specific enthalpic contribution to complex stability that cannot be replicated by its closest neighbors [1].

Calorimetry Thermodynamics Macrocyclic Effect

In Vivo Comparison of 64Cu-labeled Monooxo-[13]aneN4 vs. [14]aneN4 (Cyclam) Derivatives

A comparative in vivo study evaluated three ⁶⁴Cu-labeled monooxo-tetraazamacrocyclic ligands, including two based on the 1,4,7,10-tetraazacyclotridecane ([13]aneN4) backbone (H1 and H3) and one based on the 1,4,8,11-tetraazacyclotetradecane (cyclam, [14]aneN4) backbone (H2) [1]. All three ⁶⁴Cu complexes showed >95% stability in rat serum over 24 hours [1]. However, biodistribution and microPET imaging studies revealed that the [14]aneN4-based complex (⁶⁴Cu-H2) exhibited the lowest accumulation in non-target organs such as the liver and kidney [1]. In contrast, the [13]aneN4-based complexes (⁶⁴Cu-H1 and ⁶⁴Cu-H3) showed significantly higher and more prolonged retention in these clearance organs, suggesting in vivo metal dissociation [1].

Biodistribution PET Imaging Radiopharmaceuticals Copper-64

Spin-State Equilibrium in Ni(II) Complexes: Unique Behavior of [13]aneN4 vs. [14]aneN4

The nickel(II) complex of 1,4,7,10-tetraazacyclotridecane ([Ni([13]aneN4)]²⁺) exists in aqueous solution as an equilibrium mixture of high-spin (blue) and low-spin (yellow) species [1]. This behavior was directly compared to the analogous complex with the 14-membered cyclam ligand ([Ni([14]aneN4)]²⁺), which also exhibits a spin-state equilibrium [1]. While both ligands support this equilibrium, the energy of the in-plane Ni-N interactions for low-spin complexes is directly related to the size of the macrocycle's aperture [1]. The 13-membered ring of [13]aneN4 provides a different geometric constraint and electronic field compared to the 14-membered cyclam, leading to distinct thermodynamic parameters (ΔH, ΔS) for the high-spin to low-spin conversion [1].

Nickel Complexes Spin Crossover Coordination Chemistry

Recommended Research and Industrial Applications for 1,4,7,10-Tetraazacyclotridecane (CAS 295-14-7) Based on Differentiated Evidence


Synthesis of Radiometal Chelators for Targeted Alpha Therapy (TAT) Requiring Extreme Kinetic Inertness

The unparalleled kinetic stability of the cross-bridged 1,4,7,10-tetraazacyclotridecane complex, with a half-life exceeding 6 years in 1 M HClO₄ at 40 °C [1], makes it an ideal scaffold for developing bifunctional chelators (BFCs) for highly toxic alpha-emitting radionuclides like ²²⁵Ac or ²¹³Bi. In TAT, preventing the dissociation of the radioactive metal from the targeting vector is the most critical safety and efficacy requirement. The quantitative evidence of extreme inertness for the [13]aneN4-derived ligand positions it as a superior alternative to less stable chelators, justifying its selection for the most demanding radiopharmaceutical development programs.

Coordination Chemistry Studies Probing the Macrocyclic Effect and Spin-State Equilibria

The intermediate thermodynamic properties of 1,4,7,10-tetraazacyclotridecane, as evidenced by its enthalpy of formation for Cu(II) falling between cyclen and cyclam [2] and its Ni(II) complex exhibiting a unique spin-state equilibrium [3], make it an essential tool for fundamental research. It serves as a 'missing link' for studies seeking to correlate macrocycle ring size with metal complex stability, electronic structure, and reactivity. Researchers investigating the 'macrocyclic effect' or the design of spin-crossover materials will find the 13-membered ring of this compound provides a specific and quantifiable set of properties not available from the 12- or 14-membered analogs.

Development of Novel MRI Contrast Agents Requiring Specific Water Exchange Kinetics

The 13-membered ring of 1,4,7,10-tetraazacyclotridecane, as a chelator for Gd(III), is expected to produce complexes with water exchange rates intermediate to those of Gd-DOTA (from 12-membered cyclen) and Gd-TETA (from 14-membered cyclam) [4]. This property is a key determinant of MRI contrast agent efficacy ('relaxivity'). The ability to tune relaxivity by selecting a specific macrocycle size provides a strong rationale for procuring 1,4,7,10-tetraazacyclotridecane to create contrast agents with optimized performance characteristics that are distinct from those derived from cyclen or cyclam.

Additive in Capillary Electrophoresis for Resolving Complex Analyte Mixtures

The dioxo derivative of 1,4,7,10-tetraazacyclotridecane (1,4,7,10-tetraazacyclotridecane-11,13-dione) has been shown to be an effective single additive in capillary electrophoresis (CE) for resolving challenging analyte mixtures [5]. Unlike crown ether-based methods requiring multiple additives, this dioxo[13]aneN4 additive can effectively separate alkali, alkaline earth, and ammonium ions, and even resolve specific pairs like K⁺/NH₄⁺ and Sr²⁺/Ca²⁺ [5]. This proven, unique application of a derivative, which stems directly from the host-guest chemistry of the 13-membered macrocyclic core, justifies its procurement for analytical chemistry laboratories developing high-resolution CE methods.

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